![molecular formula C17H18ClN3O B5824984 2-(4-Chlorophenyl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B5824984.png)
2-(4-Chlorophenyl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone is a chemical compound that features a chlorophenyl group and a pyridinylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone typically involves the reaction of 4-chlorobenzoyl chloride with 4-(2-pyridyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, but optimized for higher yields and purity. This might include the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the piperazine ring.
Reduction: The major product would be the corresponding alcohol.
Substitution: Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
2-(4-Chlorophenyl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone has applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1-[4-(pyridin-3-yl)piperazin-1-yl]ethanone
- 2-(4-Chlorophenyl)-1-[4-(pyridin-4-yl)piperazin-1-yl]ethanone
Uniqueness
The unique combination of the chlorophenyl group and the pyridinylpiperazine moiety in 2-(4-Chlorophenyl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone may confer distinct chemical and biological properties compared to its analogs. These differences can be crucial for its specific applications and effectiveness in various research fields.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-15-6-4-14(5-7-15)13-17(22)21-11-9-20(10-12-21)16-3-1-2-8-19-16/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOCFFCWJQMWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[5-(4-hydroxyphenyl)-4-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B5824911.png)
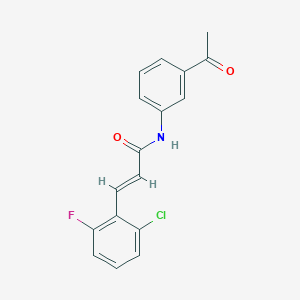
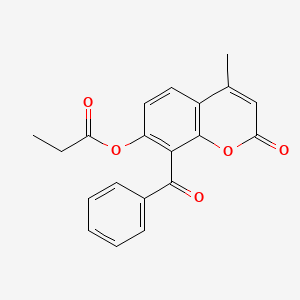
![N,N-dimethyl-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)methanimidamide](/img/structure/B5824942.png)
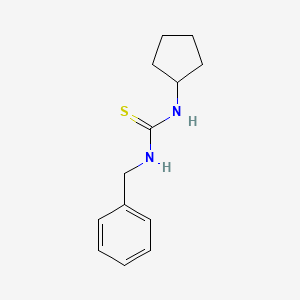
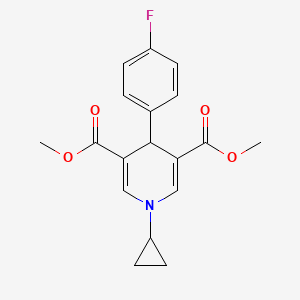
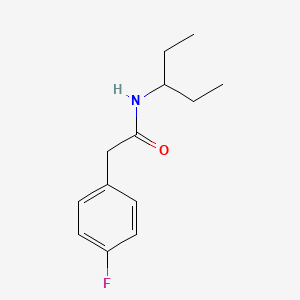
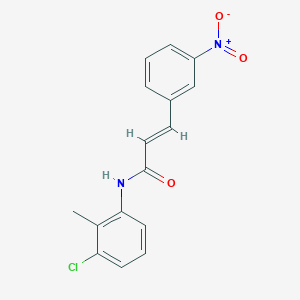
![2-[(3-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline](/img/structure/B5824983.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B5824986.png)
![ethyl [4-(4-nitrophenyl)-1H-imidazol-1-yl]acetate](/img/structure/B5824999.png)
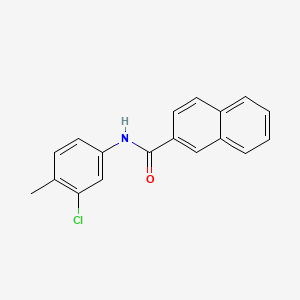
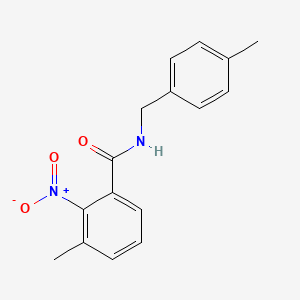
![phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate](/img/structure/B5825021.png)
